N-[(2-chlorophenyl)methyl]-2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-4-carboxamide
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Overview
Description
N-[(2-chlorophenyl)methyl]-2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-4-carboxamide is a complex organic compound with a unique structure that includes a quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the quinoline ring system, followed by the introduction of the 2-chlorophenylmethyl group and the carboxamide functionality. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to increase reaction efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce compounds with different substituents on the quinoline ring.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Researchers explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-4-carboxamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[(2-chlorophenyl)methyl]-2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-4-carboxamide include:
Ketamine: A compound with a similar structure used as an anesthetic and analgesic.
Indole Derivatives: Compounds with a similar ring system that exhibit various biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C17H21ClN2O2 |
---|---|
Molecular Weight |
320.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C17H21ClN2O2/c18-14-7-3-1-5-11(14)10-19-17(22)13-9-16(21)20-15-8-4-2-6-12(13)15/h1,3,5,7,12-13,15H,2,4,6,8-10H2,(H,19,22)(H,20,21) |
InChI Key |
WEKCTSVSKQPIEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(CC(=O)N2)C(=O)NCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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